
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione is a heterocyclic compound that features a benzimidazole moiety fused with a phenalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method is the reaction of o-phenylenediamine with 2-formylphenalene in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound’s ability to chelate metal ions can enhance its biological activity by facilitating the formation of reactive oxygen species (ROS) that damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with a wide range of biological activities, including antimicrobial and anticancer properties.
Phenalene: A polycyclic aromatic hydrocarbon with applications in organic electronics and materials science.
2-Phenylbenzimidazole: A derivative with enhanced biological activity due to the presence of a phenyl group.
Uniqueness
2-(1H-Benzimidazol-2-yl)-1H-phenalene-1,3(2H)-dione is unique due to its fused ring structure, which combines the properties of both benzimidazole and phenalene. This fusion enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
918158-34-6 |
|---|---|
Fórmula molecular |
C20H12N2O2 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C20H12N2O2/c23-18-12-7-3-5-11-6-4-8-13(16(11)12)19(24)17(18)20-21-14-9-1-2-10-15(14)22-20/h1-10,17H,(H,21,22) |
Clave InChI |
PKKNFGWPTIVGIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
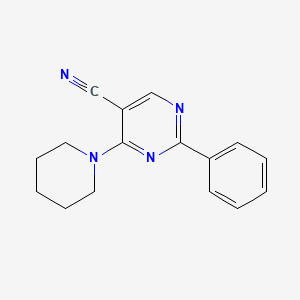
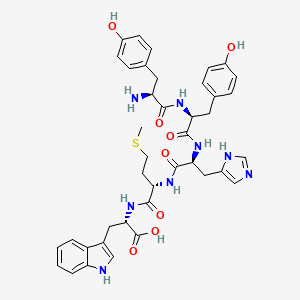
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
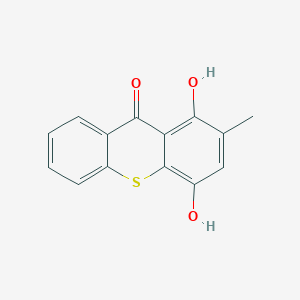
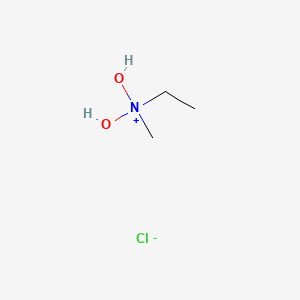
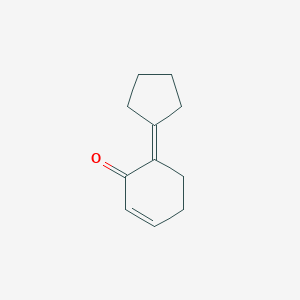
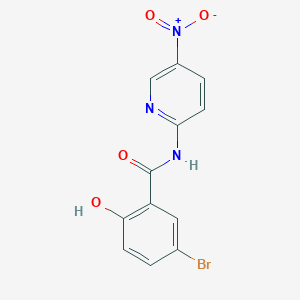
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
